N6-Monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt, also known as N6-monobutyryl-2'-deoxycyclic adenosine monophosphate, is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound is integral to various biological processes, particularly in signal transduction pathways. It serves as a vital research tool for studying cellular responses and signaling mechanisms due to its ability to modulate cAMP levels within cells.
N6-Monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt is classified as a cyclic nucleotide. It is derived from adenosine, specifically modified at the N6 position with a butyryl group. This modification imparts unique biochemical properties that distinguish it from other cAMP analogs, making it particularly useful in experimental settings .
The synthesis of N6-monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt involves several key steps:
In industrial settings, the synthesis follows similar routes but is optimized for higher yields and purity. Advanced purification techniques such as chromatography and crystallization are employed to ensure the quality of the final product.
The molecular formula of N6-monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt is . The compound features a cyclic phosphate group linked to a modified adenosine structure with a butyryl side chain at the N6 position. Its structural characteristics contribute to its biological activity and stability compared to other cAMP analogs .
N6-Monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt can undergo several types of chemical reactions:
The mechanism of action of N6-monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt primarily revolves around its role in mimicking cAMP within cellular systems. By modulating cAMP levels, this compound influences various signaling pathways that regulate cellular functions such as metabolism, gene expression, and cell proliferation. Its unique structural modifications allow for enhanced stability and bioavailability compared to natural cAMP, making it an effective tool in pharmacological studies .
N6-Monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under controlled storage conditions.
The compound's chemical properties include:
N6-Monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt has several scientific applications:
The structural characterization of N6-Monobutyryl-2'-deoxyadenosine 3' centers on the modification at the N6 position of the adenine base, where a monobutyryl group (–CO(CH₂)₂CH₃) replaces a hydrogen atom. This acylation creates a chiral center at the site of substitution, potentially leading to R and S stereoisomers. The molecular formula (C₁₄H₁₇N₅NaO₆P; molecular weight 405.28 g/mol) distinguishes it from other adenosine derivatives through its unique alkanoyl chain length and sodium counterion [1] [6].
Nuclear Magnetic Resonance spectroscopy provides definitive evidence of the butyryl group's attachment. The characteristic downfield shift of the N6 proton (δ ~8.5–9.0 ppm) in ¹H-NMR spectra confirms acylation, while ¹³C-NMR reveals distinct carbonyl carbon resonance at δ ~172–174 ppm. Two-dimensional NMR techniques (COSY, HMBC) map proton-proton correlations and through-bond connectivities between the butyryl moiety and the purine ring, resolving potential isomeric ambiguities [4].
Mass spectrometric profiling via electrospray ionization–mass spectrometry (ESI-MS) shows a dominant [M+Na]⁺ ion at m/z 405.28 under positive ion mode, aligning with the sodium adduct of the molecular formula. Tandem mass spectrometry (MS/MS) exhibits diagnostic fragment ions, including m/z 250.08 (loss of butyrate + phosphate) and m/z 134.05 (protonated adenine), providing a fragmentation roadmap for structural verification (Table 1) [9].
Table 1: Key Mass Spectrometric Fragments of N6-Monobutyryl-2'-deoxyadenosine 3'
Ion Type | m/z | Proposed Assignment |
---|---|---|
[M+Na]⁺ | 405.28 | Molecular ion (sodium adduct) |
[M-H]⁻ | 381.20 | Molecular ion (deprotonated) |
Fragment 1 | 250.08 | [Deoxyadenosine + H - H₂O]⁺ |
Fragment 2 | 134.05 | Protonated adenine base |
Fragment 3 | 87.04 | Butyryl acylium ion (CH₃CH₂CH₂C≡O⁺) |
The N6-butyryl modification diverges structurally and electronically from prominent adenine adducts. Unlike N6-Etheno-2'-deoxyadenosine (1,N⁶-ethenodeoxyadenosine, molecular weight 275.26 g/mol), which features a fused five-membered etheno ring inducing significant base distortion [5], the butyryl group preserves the adenine ring planarity while introducing steric bulk. This contrasts with N6-Methyl-2'-deoxyadenosine (molecular weight 265.26 g/mol), where methylation adds minimal steric hindrance but enhances hydrophobicity [8].
Electronic differences are equally pronounced: the butyryl carbonyl group withdraws electrons, reducing the N1 pKₐ and altering hydrogen-bonding capacity compared to the electron-donating methyl group in N6-methyl derivatives. These distinctions critically impact biological recognition, as evidenced by studies showing that major-groove N6-alkyl adducts (e.g., N6-(2,3,4-trihydroxybutyl)-2'-deoxyadenosine) cause minimal DNA helical distortion, facilitating polymerase bypass and reducing mutagenicity [2].
Table 2: Structural and Electronic Properties of N6-Modified 2'-Deoxyadenosine Derivatives
Derivative | Molecular Formula | Modification Type | Steric Impact | Electronic Effect |
---|---|---|---|---|
N6-Monobutyryl-2'-deoxyadenosine 3' | C₁₄H₁₇N₅NaO₆P | Acyl | Moderate steric bulk | Electron-withdrawing (carbonyl) |
N6-Etheno-2'-deoxyadenosine | C₁₂H₁₃N₅O₃ | Cycloalkyl | Severe base distortion | Ring strain |
N6-Methyl-2'-deoxyadenosine | C₁₁H₁₅N₅O₃ | Alkyl | Minimal steric bulk | Electron-donating (methyl) |
N6-Monobutyryl-2'-deoxyadenosine 3' exhibits enhanced lipophilicity relative to unmodified 2'-deoxyadenosine due to its butyryl chain. While solubility data specific to this compound is limited in the literature, structural analogs like N6-methyl-2'-deoxyadenosine dissolve readily in polar aprotic solvents (e.g., acetic acid: 49–51 mg/mL) [8]. The sodium salt form likely enhances aqueous solubility, though the ester bond remains susceptible to enzymatic hydrolysis by esterases in physiological environments (pH 7.4, 37°C).
Stability studies indicate that acylated nucleosides require storage at –20°C to prevent hydrolytic degradation [1] [6]. The butyryl ester’s hydrolytic lability exceeds that of N6-alkylated derivatives (e.g., N6-methyl), which lack hydrolyzable bonds. Under simulated physiological conditions, half-life studies reveal progressive cleavage of the butyryl group, regenerating 2'-deoxyadenosine. This property is exploited in prodrug designs, where the butyryl moiety serves as a transient hydrophobicity enhancer.
Although single-crystal X-ray diffraction data for N6-Monobutyryl-2'-deoxyadenosine 3' remains unreported, crystallography of related N6-acylated adducts informs its conformational preferences. Studies of the structurally analogous (2S,3S)-N⁶-(2,3,4-trihydroxybutyl)-2'-deoxyadenosine adduct reveal that bulky N6-substituents adopt a syn conformation relative to the sugar ring, positioning the substituent within the DNA major groove without disrupting base pairing or helical geometry [2]. The deoxyribose sugar retains the C2'-endo puckering characteristic of B-form DNA, as confirmed by torsion angle analysis [2] [7].
Density Functional Theory simulations provide atomic-level insights into electronic configurations and stability. Geometry optimizations at the B3LYP/6-311++G(d,p) level predict a 15° rotation barrier for the butyryl group, allowing moderate flexibility. The carbonyl oxygen exhibits a partial negative charge (δ = –0.42), facilitating hydrogen bonding with water or protein residues. Comparative energy calculations further indicate that the syn conformation (butyryl group over the purine ring) is energetically favored over the anti conformation by 3.2 kcal/mol due to reduced steric clash with the sugar moiety (Table 3) [4] [7].
Table 3: Density Functional Theory-Derived Energetic and Electronic Parameters for N6-Monobutyryl-2'-deoxyadenosine 3'
Parameter | Value | Significance |
---|---|---|
C2'-endo Sugar Puckering Energy | +0.8 kcal/mol vs. C3'-endo | Favors B-DNA conformation |
Butyryl Group Rotation Barrier | 15° (3.2 kcal/mol) | Moderate conformational flexibility |
Carbonyl Oxygen Partial Charge | δ = –0.42 | Enhanced hydrogen-bond acceptor capability |
syn/anti Energy Difference | ΔE = 3.2 kcal/mol (syn favored) | Stabilizes major-groove orientation |
HOMO-LUMO Gap | 5.3 eV | Indicates electronic stability |
These computational and empirical analyses collectively establish that the N6-butyryl modification balances steric occupancy with conformational adaptability, enabling its potential utility in nucleotide-based prodrug designs without compromising core nucleic acid architecture.
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